molecular formula C11H15Cl2F3N2 B12350569 1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride

1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride

Cat. No.: B12350569
M. Wt: 303.15 g/mol
InChI Key: KCTSMDCJIMGOCL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-piperazine, dihydrochloride is a chemical compound with the molecular formula C11H13F3N2·2HCl. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethyl)phenyl]-piperazine typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-piperazine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

Uniqueness

1-[4-(Trifluoromethyl)phenyl]-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets compared to similar compounds .

Properties

Molecular Formula

C11H15Cl2F3N2

Molecular Weight

303.15 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;;/h1-4,15H,5-8H2;2*1H

InChI Key

KCTSMDCJIMGOCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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